
3-O-Methyldopa hydrochloride
Vue d'ensemble
Description
3-O-Methyldopa hydrochloride, also known as 3-methoxytyrosine hydrochloride, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). It is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. This compound is particularly important in the context of Parkinson’s disease treatment, as it is a byproduct of L-DOPA metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa hydrochloride typically involves the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions generally require a controlled environment to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Route 1: Esterification via Anhydrous Methyldopa
A patented method involves converting methyldopa to its hydrochloride ester through anhydrous conditions :
-
Dehydration : Methyldopa is dried to constant weight under dark conditions to yield anhydrous methyldopa (10–13% weight loss).
-
Esterification :
-
Anhydrous methyldopa (6.0 g) is refluxed in dehydrated ethanol (60 mL) under dry HCl gas saturation.
-
Post-reflux, solvent is distilled, and the residue is dissolved in water.
-
pH adjustment (9–10) with Na₂CO₃, followed by ethyl acetate extraction and recrystallization yields 75% off-white crystalline product.
-
Route 2: From 4-Hydroxy-3-Methoxy Phenylacetone
An alternative synthesis starts with 4-hydroxy-3-methoxy phenylacetone :
-
Amination : Reacted with NH₄Cl and KCN to form α-amino nitrile.
-
Resolution : L-isomer separation using camphorsulfonic acid.
-
Hydrolysis : Treated with H₂SO₄ to yield methyldopa.
Key Enzymatic Reactions
3-OMD is primarily formed via catechol-O-methyltransferase (COMT) -mediated methylation of L-DOPA or methyldopa, using S-adenosyl methionine (SAM) as a cofactor .
Substrate | Enzyme | Product | Biological Role |
---|---|---|---|
L-DOPA | COMT | 3-O-Methyldopa | Reduces L-DOPA bioavailability |
Methyldopa | COMT | 3-O-Methylmethyldopa | Prolonged antihypertensive effects |
Downstream Metabolism
-
Transamination : 3-OMD is converted to vanilpyruvate by tyrosine aminotransferase .
-
Reduction : Vanilpyruvate → vanillactate via aromatic α-keto acid reductase or lactate dehydrogenase .
Competitive Inhibition
3-OMD competes with L-DOPA and tyrosine for:
-
Blood-brain barrier transport , reducing central L-DOPA uptake .
-
Striatal dopamine synthesis , lowering dopamine and metabolite levels (DOPAC, HVA) .
Toxicological Effects
-
Oxidative Stress : 3-OMD induces mitochondrial membrane depolarization and reactive oxygen species in neuronal cells .
-
Synergistic Toxicity : Enhances L-DOPA-induced cytotoxicity, mitigated by antioxidants like vitamin E .
Chemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₄·HCl | |
Molecular Weight | 247.68 g/mol | |
SMILES | Cl.COC1=CC(CC@HC(O)=O)=CC=C1O | |
Half-life (plasma) | ~15 hours | |
Urinary Excretion | 4% as 3-OMD |
Antihypertensive Activity
-
3-O-Methylmethyldopa (OMMD) reduces blood pressure in rats dose-dependently, with effects lasting longer than methyldopa .
-
Tissue OMMD levels correlate with efficacy, independent of demethylation to methyldopa .
Clinical Implications
Applications De Recherche Scientifique
Pharmacological Role in Parkinson's Disease
3-O-Methyldopa is produced via the methylation of L-DOPA through the enzyme catechol-O-methyltransferase (COMT). Its accumulation in patients undergoing chronic L-DOPA therapy has been associated with various effects on treatment efficacy and side effects:
- Inhibition of L-DOPA Metabolism : Research indicates that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum, leading to lower levels of dopamine and other metabolites in the brain. This effect is dose-dependent and suggests that high plasma levels of 3-OMD may correlate with poor responses to L-DOPA therapy .
- Impact on Dyskinesia : Elevated levels of 3-OMD have been linked to increased dyskinesia in patients treated with L-DOPA, indicating a potential adverse effect on motor function .
Therapeutic Applications
While 3-OMD itself is not used as a primary therapeutic agent, understanding its role provides insights into managing Parkinson's disease:
- Marker for AADC Deficiency : The serum levels of 3-OMD are elevated in patients with aromatic L-amino acid decarboxylase (AADC) deficiency, making it a useful biomarker for screening this condition .
- Combination Therapy Considerations : In studies involving COMT inhibitors like entacapone and tolcapone, reducing 3-OMD levels has been shown to prolong the availability of L-DOPA, thus enhancing its therapeutic effects while potentially mitigating side effects .
Neuroprotective Effects
Recent studies suggest that while 3-OMD may inhibit some neuroprotective effects of L-DOPA, it also plays a complex role in neuronal health:
- Cell Viability Studies : In vitro studies have indicated that treatment with 3-OMD can inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons when co-cultured with astrocytes. This finding highlights the need for further research into the neuroprotective mechanisms involved .
Clinical Implications and Case Studies
Several studies have documented the clinical implications of 3-OMD in patient populations:
Mécanisme D'action
The mechanism of action of 3-O-Methyldopa hydrochloride involves its role as a metabolite of L-DOPA. It competes with L-DOPA for transport across the blood-brain barrier, potentially affecting the availability of L-DOPA for conversion to dopamine. This competition can influence the therapeutic outcomes of L-DOPA treatment in Parkinson’s disease . The compound also interacts with various enzymes involved in catecholamine metabolism, further modulating its effects .
Comparaison Avec Des Composés Similaires
L-DOPA (L-3,4-dihydroxyphenylalanine): The precursor to 3-O-Methyldopa hydrochloride and a primary treatment for Parkinson’s disease.
Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.
3,4-Dihydroxyphenylacetic acid: Another metabolite of L-DOPA, involved in dopamine metabolism.
Uniqueness: this compound is unique due to its longer half-life compared to L-DOPA, leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . This accumulation can have both therapeutic and adverse effects, making it a critical compound for monitoring and research in Parkinson’s disease treatment .
Activité Biologique
3-O-Methyldopa hydrochloride (3-OMD) is a significant metabolite of L-DOPA, primarily involved in the treatment of Parkinson's disease. Its biological activities are crucial for understanding its pharmacological effects, particularly in relation to L-DOPA therapy. This article explores the biological activity of 3-OMD, focusing on its pharmacokinetics, effects on neurotransmission, and implications in Parkinson's disease management.
Overview of 3-O-Methyldopa
3-O-Methyldopa is produced via the methylation of L-DOPA by catechol-O-methyltransferase (COMT), utilizing S-adenosyl methionine as a cofactor. It has a longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in plasma and cerebrospinal fluid, particularly in patients undergoing chronic L-DOPA therapy .
Pharmacokinetics
The pharmacokinetics of 3-OMD reveal critical insights into its behavior in the body:
Parameter | Value |
---|---|
Half-life | ~15 hours |
Peak plasma concentration (Cmax) | Higher in patients with motor complications |
Area Under Curve (AUC) | Significantly increased in patients with motor complications |
Studies indicate that the pharmacokinetic profile of 3-OMD can be influenced by co-administration with other medications like ropinirole, which may alter its elimination and absorption rates .
Inhibition of Dopamine Transport
Research indicates that 3-OMD competitively inhibits L-DOPA transport across the blood-brain barrier. This inhibition can lead to decreased dopamine levels in the brain, contributing to motor dysfunction and dyskinesia observed in patients treated with L-DOPA . Specifically, it has been shown to impair locomotor activities and decrease dopamine turnover rates significantly .
Neurotoxicity and Oxidative Stress
3-OMD has been implicated in neurotoxic effects, particularly through mechanisms involving oxidative stress. In vitro studies demonstrate that exposure to 3-OMD can lead to decreased viability of dopaminergic neurons and increased cytotoxicity, which may exacerbate the progression of Parkinson's disease .
Effects on Dopaminergic Neurons
The presence of 3-OMD has been shown to inhibit dopamine release from striatal slices and affect neuronal health negatively. In experiments with primary mesencephalic neurons, treatment with 3-OMD resulted in a significant reduction in neuron viability, highlighting its detrimental impact on dopaminergic systems .
Case Studies
Several studies have explored the clinical implications of elevated 3-OMD levels:
- Motor Complications : A study indicated that patients with advanced Parkinson's disease exhibited higher plasma levels of 3-OMD, correlating with increased motor complications such as dyskinesia .
- Neuroprotective Strategies : Research suggests that antioxidants like vitamin E may mitigate some neurotoxic effects induced by 3-OMD, potentially offering a therapeutic avenue for managing side effects associated with long-term L-DOPA therapy .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-24-9 | |
Record name | 3-O-Methyldopa hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.